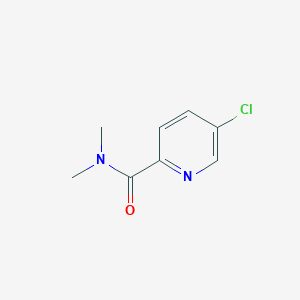

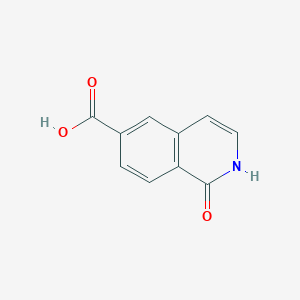

![molecular formula C13H20ClFN2O B1396804 [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride CAS No. 1332531-48-2](/img/structure/B1396804.png)

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride

Overview

Description

“[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride” is a chemical compound that has shown potential in various fields1. It is often used for pharmaceutical testing2.

Synthesis Analysis

The synthesis of “[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride” is not explicitly mentioned in the search results. However, it is available for purchase from various chemical suppliers, indicating that it can be synthesized34.Molecular Structure Analysis

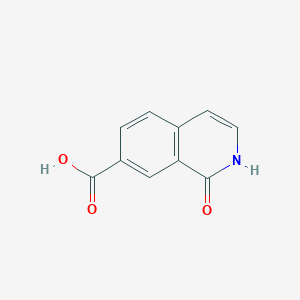

The molecular formula of “[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride” is C13H20ClFN2O5. Its molecular weight is 274.76 g/mol5.

Chemical Reactions Analysis

The specific chemical reactions involving “[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride” are not detailed in the search results. However, it is used as a reference standard in pharmaceutical testing, which suggests it may be involved in various chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride” are not detailed in the search results. However, its molecular formula is C13H20ClFN2O and its molecular weight is 274.76 g/mol5.Scientific Research Applications

Neurokinin-1 Receptor Antagonism and Depression

One study focused on an orally active, water-soluble neurokinin-1 receptor antagonist, which showed high affinity and effectiveness in pre-clinical tests related to clinical efficacy in emesis and depression. This compound, with water solubility of >100 mg/mL, demonstrated a long central duration of action, indicating its potential for both intravenous and oral clinical administration in treating conditions such as depression and emesis (Harrison et al., 2001).

COX-2 Inhibition and Inflammatory Response

Another research avenue explored the synthesis of novel compounds for their cyclooxygenase (COX-1 and COX-2) inhibition properties in vitro. Some compounds exhibited moderate to good selective COX-2 inhibition, suggesting their potential as safer alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing side effects. The structural modifications in these compounds significantly altered their inhibitory properties, highlighting the influence of molecular design on therapeutic efficacy (Shi et al., 2012).

Antidepressant Properties and Serotonin Reuptake Inhibition

A novel compound was identified for its potent antidepressant activities by inhibiting serotonin reuptake and showing antagonism towards the 5-HT(2A) receptor. This compound significantly increased extracellular serotonin levels in the rat frontal cortex more robustly than other antidepressants, indicating its potential as a novel antidepressant (Hatanaka et al., 2000).

Antimicrobial and Antitubercular Activities

Research on synthesized morpholine derivatives revealed remarkable anti-TB activity and superior anti-microbial activity. These findings suggest the potential of these compounds in developing new treatments for tuberculosis and other microbial infections, highlighting the diverse therapeutic applications of morpholine derivatives (Mamatha S.V et al., 2019).

KCNQ2 Potassium Channel Opening and Migraine Treatment

Another study synthesized an orally bioavailable KCNQ2 potassium channel opener, demonstrating significant activity in reducing cortical spreading depressions in a rat model of migraine. This indicates its potential as an effective treatment for migraine through the modulation of potassium channels (Wu et al., 2003).

Safety And Hazards

The safety and hazards associated with “[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride” are not detailed in the search results. However, it is used as a reference standard in pharmaceutical testing, suggesting that it is handled with appropriate safety measures2.

Future Directions

The future directions of “[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride” are not explicitly mentioned in the search results. However, its use in pharmaceutical testing suggests that it may have potential applications in drug development2.

properties

IUPAC Name |

1-(3-fluoro-4-morpholin-4-ylphenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O.ClH/c1-10(15-2)11-3-4-13(12(14)9-11)16-5-7-17-8-6-16;/h3-4,9-10,15H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVOZERJPIASTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)N2CCOCC2)F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

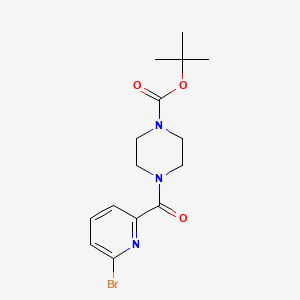

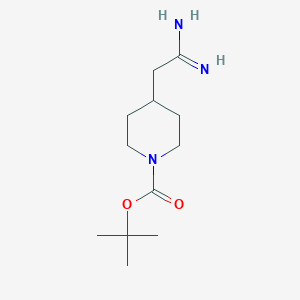

![3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396736.png)

![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)